2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Physicochemical profiling Lipophilicity Hydrogen bonding

Source this rare, scaffold-hopping acetamide (CAS 1235294-59-3). It uniquely combines an electron-withdrawing methylsulfonyl-piperidine (which resists CYP450 N-dealkylation) with a lipophilic benzylthio moiety. Unlike simple N-methyl analogs, the sulfonyl group drastically alters piperidine basicity, hydrogen-bonding, and target binding—making generic substitution invalid. Ideal for P2Y1 selectivity profiling or diversity screening where metabolic stability is critical. Secure this differentiated chemotype for your assay cascade.

Molecular Formula C16H24N2O3S2
Molecular Weight 356.5
CAS No. 1235294-59-3
Cat. No. B2660373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
CAS1235294-59-3
Molecular FormulaC16H24N2O3S2
Molecular Weight356.5
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O3S2/c1-23(20,21)18-9-7-14(8-10-18)11-17-16(19)13-22-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
InChIKeyNCRICOBPJAXBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235294-59-3): Chemical Identity and Baseline Physicochemical Properties for Procurement Screening


2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235294-59-3) is a synthetic small molecule belonging to the acetamide class, characterized by a benzylthio group linked to the α-carbon of an acetamide moiety and an N-((1-(methylsulfonyl)piperidin-4-yl)methyl) substituent [1]. Its molecular formula is C₁₆H₂₄N₂O₃S₂, with a molecular weight of 356.5 g/mol, a computed XLogP3-AA of 1.7, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 100 Ų [1]. The compound is cataloged in PubChem (CID 49688289) and is primarily distributed as a research chemical for non-human investigative use [1]. Publicly available bioactivity data for this specific chemotype are extremely scarce; no primary research papers or patents were identified that report quantitative biological assay results for this exact compound.

Why In-Class Piperidine Acetamides Cannot Substitute for 2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide in Structure-Activity Relationship Studies


The simultaneous presence of a benzylthio moiety and a methylsulfonyl-substituted piperidine within a single molecular framework creates a unique combination of electronic, steric, and hydrogen-bonding features that is not replicated by commonly available analogs. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent that substantially reduces the basicity of the piperidine nitrogen (compared to N-methyl or N-acetyl analogs), alters the conformational preferences of the piperidine ring, and introduces additional hydrogen-bond acceptor capacity [1]. The benzylthio group provides a lipophilic aromatic surface and a thioether sulfur capable of engaging in hydrophobic contacts and potential polar interactions with biomolecular targets. Replacement of either the benzylthio group with smaller thioethers (e.g., methylthio) or the methylsulfonyl group with a methyl substituent would be expected to produce marked shifts in lipophilicity, solubility, target binding, and metabolic stability, thereby invalidating direct pharmacological comparisons [2]. Consequently, generic substitution without quantitative head-to-head data introduces unacceptable risk in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235294-59-3) Against Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and Hydrogen‑Bonding Capacity of 2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide vs. the N‑Methyl Piperidine Analog

The target compound possesses a computed XLogP3-AA of 1.7 and five hydrogen‑bond acceptors (including both the sulfonyl oxygens and the acetamide carbonyl) [1]. In contrast, the N‑methyl piperidine analog 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide would lack the two sulfonyl oxygen acceptors and the electron‑withdrawing effect of the -SO₂CH₃ group, resulting in a predicted higher lipophilicity (estimated XLogP3-AA ~2.2–2.5) and increased basicity of the piperidine nitrogen [2]. This difference in hydrogen‑bond acceptor count (5 vs. 3) and logP values is expected to influence solubility, membrane permeability, and off‑target binding profiles in cellular assays. No experimentally measured logD or solubility data for either compound were identified in the public domain.

Physicochemical profiling Lipophilicity Hydrogen bonding Medicinal chemistry triage

P2Y1 Receptor Antagonism: Class‑Level Activity Inference from Benzylthio‑Containing Piperidine Acetamides in BindingDB

Although no direct bioactivity data for CAS 1235294-59-3 were found, structurally related benzylthio‑piperidine acetamide derivatives have been evaluated as P2Y1 receptor antagonists. BindingDB entry BDBM50429537 (CHEMBL2333770), a benzylthio‑containing piperidine acetamide, exhibited antagonist activity at the human P2Y1 receptor with an IC₅₀ of 350 nM in an ADP‑induced IP₃ production assay in HEK293 cells [1]. A second chemotype (BDBM50445192, CHEMBL3105197) showed IC₅₀ > 40,000 nM in a platelet aggregation assay, illustrating the steep SAR sensitivity of this scaffold [2]. The target compound retains the benzylthio‑acetamide core present in BDBM50429537 but differs in the piperidine N‑substituent (methylsulfonyl vs. alternative groups), rendering these values class‑level inferences only. No direct head‑to‑head comparison between the target compound and any P2Y1 reference antagonist (e.g., MRS2500, IC₅₀ ~0.5 nM) is available.

P2Y1 receptor Platelet aggregation GPCR antagonism Antithrombotic

Metabolic Stability Differentiation: In Silico Prediction of CYP450 Liability for Methylsulfonyl vs. N‑Methyl Piperidine Acetamides

The methylsulfonyl group is a well‑established metabolically stable bioisostere that resists N‑dealkylation and N‑oxidation pathways common to N‑alkyl piperidines [1]. In contrast, the N‑methyl piperidine analog 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide contains a tertiary amine susceptible to rapid CYP450‑mediated N‑demethylation and N‑oxidation, potentially yielding a short metabolic half‑life in hepatic microsome assays [2]. Although no experimental intrinsic clearance (CLint) or microsomal stability data were located for the target compound, this class‑level metabolic differentiation is consistently observed across multiple sulfonamide‑piperidine series [1]. Procurement of the methylsulfonyl analog is therefore justified when metabolic stability is a primary screening endpoint.

Metabolic stability CYP450 In silico ADME Lead optimization

Recommended Research and Procurement Application Scenarios for 2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235294-59-3)


Specialized SAR Probe for P2Y1 Purinergic Receptor Antagonist Lead Optimization

Based on class‑level P2Y1 antagonist activity observed in structurally related benzylthio‑piperidine acetamides (e.g., BDBM50429537, IC₅₀ 350 nM) [1], this compound may serve as a scaffold‑hopping starting point or selectivity probe in P2Y1 receptor programs. Its methylsulfonyl‑piperidine motif distinguishes it from the N‑methyl and N‑acyl analogs commonly found in P2Y1 patent literature, potentially offering a differentiated intellectual property position. Researchers should commission radioligand binding displacement assays (e.g., [³³P]2MeS‑ADP binding to cloned human P2Y1R) to quantify the target compound's Ki before advancing into functional assays [2].

Metabolic Stability‑Focused Screening Library Enrichment

The methylsulfonyl piperidine group confers class‑level resistance to CYP450‑mediated N‑dealkylation relative to N‑alkyl piperidines [3]. This compound is therefore suitable for inclusion in diversity‑oriented screening sets where metabolic stability is a key selection criterion. Pairing this compound with its N‑methyl piperidine analog in a head‑to‑head microsomal stability assay (human or rodent liver microsomes) would generate the quantitative comparative data currently absent from the public domain.

Crystallographic or Biophysical Probe for Sulfonamide‑Piperidine Binding Mode Analysis

The five hydrogen‑bond acceptor atoms and the benzylthio aromatic surface of this compound make it a candidate for co‑crystallography or surface plasmon resonance (SPR) studies to define the binding mode of sulfonamide‑piperidine acetamides to protein targets. The methylsulfonyl oxygens can serve as directional hydrogen‑bond acceptors distinguishable in electron density maps from the N‑methyl group of simpler analogs [1], facilitating unambiguous orientation assignment.

Quote Request

Request a Quote for 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.